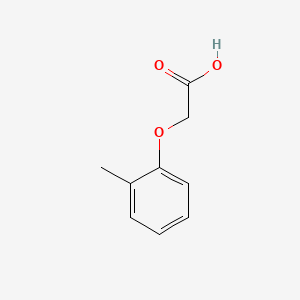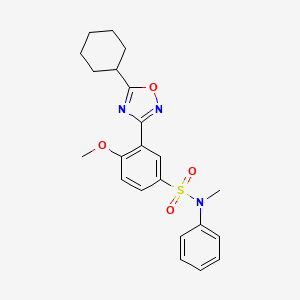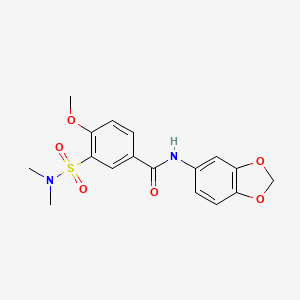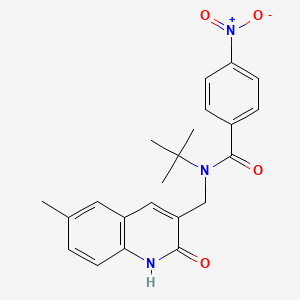
(2-甲基苯氧基)乙酸
描述
(2-Methylphenoxy)acetic acid, also known as ortho-Tolyloxyacetic acid, is an organic compound with the molecular formula C9H10O3. It is a derivative of phenoxyacetic acid, where a methyl group is substituted at the ortho position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
科学研究应用
(2-Methylphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of herbicides and other agrochemicals
安全和危害
“(2-Methylphenoxy)acetic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation . Proper protective measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .
作用机制
Target of Action
The primary target of (2-Methylphenoxy)acetic acid, also known as MCPA, is the plant growth hormone auxin . This compound mimics the action of auxin, leading to uncontrolled growth and eventually death in susceptible plants, mainly dicotyledons .
Mode of Action
(2-Methylphenoxy)acetic acid acts by mimicking the action of the plant growth hormone auxin . This results in rapid, uncontrolled growth, a phenomenon often referred to as "growing to death" . The compound is absorbed through the leaves and is translocated to the meristems of the plant .
Biochemical Pathways
The biochemical pathways affected by (2-Methylphenoxy)acetic acid involve the disruption of normal plant growth processes. The compound’s auxin-mimicking properties lead to uncontrolled growth, which disrupts the plant’s normal growth and development
Pharmacokinetics
The pharmacokinetics of (2-Methylphenoxy)acetic acid in plants involve absorption through the leaves, translocation to the meristems, and eventual disruption of normal growth processes
Result of Action
The molecular and cellular effects of (2-Methylphenoxy)acetic acid’s action involve disruption of normal plant growth processes, leading to uncontrolled growth and eventual death in susceptible plants . On a molecular level, the compound mimics the action of the plant growth hormone auxin, disrupting normal hormonal regulation of growth and development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Methylphenoxy)acetic acid. Factors such as temperature, humidity, and soil composition can affect the compound’s absorption, distribution, and overall effectiveness . Additionally, the compound’s stability may be affected by environmental conditions such as sunlight and pH levels .
准备方法
Synthetic Routes and Reaction Conditions
(2-Methylphenoxy)acetic acid can be synthesized through several methods. One common synthetic route involves the reaction of ortho-cresol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of ortho-cresol attacks the carbon atom of chloroacetic acid, resulting in the formation of (2-Methylphenoxy)acetic acid .
Industrial Production Methods
In industrial settings, (2-Methylphenoxy)acetic acid is often produced through the esterification of ortho-cresol with chloroacetic acid, followed by hydrolysis of the resulting ester. This method allows for large-scale production and ensures high purity of the final product .
化学反应分析
Types of Reactions
(2-Methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxyacetic acids.
相似化合物的比较
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide with similar properties.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide that mimics the action of natural auxins.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its herbicidal activity
Uniqueness
(2-Methylphenoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ortho-methyl group influences its reactivity and interaction with biological targets, making it a valuable compound in various applications .
属性
IUPAC Name |
2-(2-methylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVXBRUGKLCUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041441 | |
| Record name | (2-Methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-49-5, 67649-70-1 | |
| Record name | (2-Methylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methylphenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-(methylphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067649701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1878-49-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-tolyloxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-METHYLPHENOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXO85N85G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (2-Methylphenoxy)acetic acid?
A1: (2-Methylphenoxy)acetic acid acts as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA). [] It disrupts normal plant growth processes, leading to uncontrolled growth and eventual death.
Q2: How does (2-Methylphenoxy)acetic acid affect plants at the cellular level?
A2: While the exact mechanisms are complex, (2-Methylphenoxy)acetic acid interferes with cell division and elongation in plants. [, ] This disruption of fundamental growth processes leads to the herbicidal effect.
Q3: Is the effect of (2-Methylphenoxy)acetic acid enantioselective in plants?
A3: Yes, research indicates that the herbicidally active R-enantiomer of (2-Methylphenoxy)acetic acid is degraded slower in soil compared to the S-enantiomer, suggesting enantioselective degradation. []
Q4: What is the molecular formula and weight of (2-Methylphenoxy)acetic acid?
A4: The molecular formula is C9H10O3 and the molecular weight is 166.17 g/mol. []
Q5: What spectroscopic techniques are useful for characterizing (2-Methylphenoxy)acetic acid?
A5: Several spectroscopic techniques can be employed, including FT-IR, FT-Raman, and NMR. [, ] These methods provide information about the functional groups, bonding patterns, and overall structure.
Q6: How does the presence of organic matter in soil affect the behavior of (2-Methylphenoxy)acetic acid?
A6: Organic matter plays a crucial role in the sorption and desorption of (2-Methylphenoxy)acetic acid in soil. [, ] Higher organic carbon content generally leads to increased sorption and reduced mobility.
Q7: Can (2-Methylphenoxy)acetic acid be formulated to achieve slow release and reduced leaching?
A7: Yes, research demonstrates the successful formulation of (2-Methylphenoxy)acetic acid using clay-gelatin composites. [] This approach shows promise in minimizing leaching and improving the herbicide's efficacy.
Q8: How does the pH of the environment affect the sorption of (2-Methylphenoxy)acetic acid?
A8: (2-Methylphenoxy)acetic acid's sorption behavior is influenced by pH. Studies show stronger sorption to anion exchange resins in acidic media due to the polarizing effect of quaternary ammonium groups on the herbicide. []
Q9: Has (2-Methylphenoxy)acetic acid been investigated for catalytic applications?
A9: While primarily known for its herbicidal properties, the available research focuses primarily on (2-Methylphenoxy)acetic acid's environmental fate, behavior in soil, and interaction with plants. There is limited information on its potential catalytic properties.
Q10: Have computational methods been used to study (2-Methylphenoxy)acetic acid?
A10: Yes, computational modeling, particularly molecular modeling, has been employed to investigate the hydrogen bonding interactions between (2-Methylphenoxy)acetic acid and functional monomers during the development of molecularly imprinted polymers (MIPs) for selective recognition. []
Q11: How do structural modifications of the phenoxyacetic acid scaffold affect its activity?
A11: Modifications to the phenoxyacetic acid structure, such as changes in the substituents on the aromatic ring or variations in the length of the side chain, can significantly influence its herbicidal activity, potency, and selectivity. [, , , ]
Q12: What strategies can be employed to improve the stability, solubility, or bioavailability of (2-Methylphenoxy)acetic acid formulations?
A12: Research highlights the use of clay-gelatin composites for slow-release formulations of (2-Methylphenoxy)acetic acid, enhancing its stability and reducing leaching in soil. [] Further research into different formulations and delivery systems could optimize its application and minimize environmental impact.
Q13: What are the regulatory considerations for the use and disposal of (2-Methylphenoxy)acetic acid?
A13: (2-Methylphenoxy)acetic acid is a regulated herbicide. Its use and disposal are subject to specific guidelines and regulations to ensure environmental protection and human health. Always consult and adhere to local regulations. []
Q14: What is the potential impact of (2-Methylphenoxy)acetic acid on non-target organisms?
A14: Studies have investigated the toxicity of (2-Methylphenoxy)acetic acid on non-target organisms, including amphibians like the common frog (Rana temporaria). Results suggest that while high concentrations can be lethal, environmentally relevant levels in surface waters have relatively weak effects. []
Q15: How can the environmental risks associated with (2-Methylphenoxy)acetic acid be mitigated?
A15: Using controlled-release formulations like clay-gelatin composites can reduce leaching. [] Additionally, employing integrated pest management strategies and exploring alternative weed control methods can minimize the reliance on (2-Methylphenoxy)acetic acid.
Q16: What is known about the pharmacokinetics of (2-Methylphenoxy)acetic acid in plants?
A16: Studies have explored the absorption, translocation, and metabolism of (2-Methylphenoxy)acetic acid in various plant species. [, ] Understanding its fate within plants is crucial for optimizing its use as a herbicide and minimizing off-target effects.
Q17: What are the main factors influencing the efficacy of (2-Methylphenoxy)acetic acid as a herbicide?
A17: Factors like application rate, timing, weed species, soil type, and environmental conditions can influence its effectiveness. [, , ] Understanding these factors is essential for optimal weed control and minimizing potential environmental impact.
Q18: Has resistance to (2-Methylphenoxy)acetic acid been reported in weed populations?
A18: Yes, resistance to phenoxy herbicides, including (2-Methylphenoxy)acetic acid, has been documented in various weed species, posing challenges for effective weed management. [, ] This highlights the need for continuous monitoring of resistance development and the exploration of alternative weed control strategies.
Q19: What analytical methods are employed for the detection and quantification of (2-Methylphenoxy)acetic acid residues?
A19: Various analytical techniques are available, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and enzyme-linked immunosorbent assays (ELISAs). [, , , ] These methods enable sensitive and selective determination of (2-Methylphenoxy)acetic acid in various matrices.
Q20: What are some challenges in the analysis of (2-Methylphenoxy)acetic acid, and how are they addressed?
A20: Challenges include the presence of interfering compounds in complex matrices like soil and plant tissues, necessitating efficient extraction and cleanup procedures. [, ] The selection of appropriate analytical techniques and method validation ensures accurate and reliable results.
Q21: How are quality control and assurance maintained during the analysis of (2-Methylphenoxy)acetic acid?
A21: Implementing quality control measures like using certified reference materials, performing recovery studies, and adhering to good laboratory practices are essential for ensuring the accuracy, precision, and reliability of analytical data. []
Q22: Have there been studies on the use of zeolites or zeolite-carbon composites for removing (2-Methylphenoxy)acetic acid from water?
A22: Yes, research has explored the potential of using modified zeolites and zeolite-carbon composites as adsorbents for removing (2-Methylphenoxy)acetic acid and other pesticides from contaminated water sources. []
Q23: Are there any known interactions between (2-Methylphenoxy)acetic acid and fertilizers in soil?
A23: Studies have shown that the presence of fertilizers can influence the mobility of (2-Methylphenoxy)acetic acid in soil. [] Understanding these interactions is important for optimizing herbicide application and minimizing potential environmental risks.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide](/img/structure/B7696641.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7696642.png)
![(4E)-2-(4-Tert-butylphenyl)-4-{[6-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7696649.png)

![N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-phenoxyacetamide](/img/structure/B7696655.png)

![N-(2,5-dimethylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7696669.png)



![N-[(4-Chlorophenyl)methyl]-3-[3-(6-methyl-2-oxo-1-propyl-1,2-dihydropyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide](/img/structure/B7696711.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7696715.png)
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696724.png)
